molecular formula C17H25NO4S2 B2831389 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide CAS No. 1448034-13-6

2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide

Cat. No.: B2831389
CAS No.: 1448034-13-6
M. Wt: 371.51
InChI Key: VZCSPUMDWUMKMH-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H25NO4S2 and its molecular weight is 371.51. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Carcinogenicity : Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, which share a functional relation to acetamides, highlighting the complex metabolic pathways leading to carcinogenicity in rats. The study found that these herbicides are metabolized differently by human and rat liver microsomes, suggesting species-specific enzymatic processes that could have implications for understanding the metabolism of related acetamide compounds in different organisms Coleman et al., 2000.

Corrosion Inhibition : Yıldırım and Cetin (2008) investigated the synthesis and evaluation of new acetamide derivatives as corrosion inhibitors. Their research demonstrated the potential of acetamide compounds in protecting steel from corrosion in acidic and oil medium environments, suggesting a utility in industrial applications to prolong the lifespan of metal components Yıldırım & Cetin, 2008.

Drug Development and Molecular Docking : Studies on derivatives of acetamide for potential therapeutic applications have shown promising results. For example, Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated them for enzyme inhibitory activities, demonstrating the potential of acetamide derivatives in developing new therapeutic agents Virk et al., 2018.

Anticonvulsant Activities : Camerman et al. (2005) explored the structure and anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides. Their research adds to the body of evidence supporting the use of acetamide derivatives in medicinal chemistry, particularly in the development of anticonvulsant drugs Camerman et al., 2005.

Anticancer Drug Development : Sharma et al. (2018) detailed the synthesis and molecular docking analysis of an anticancer drug derived from an acetamide compound. This study exemplifies the application of acetamide derivatives in designing drugs targeting specific cancer pathways, highlighting the role of such compounds in innovative cancer therapies Sharma et al., 2018.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-13(2)24(20,21)15-6-4-14(5-7-15)10-16(19)18-11-17(22-3)8-9-23-12-17/h4-7,13H,8-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCSPUMDWUMKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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